N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to a dihydropyridinone moiety, with an acetamide side chain linked to a 3,4-dimethoxyphenyl group. The methoxy substituents on the phenyl rings may enhance metabolic stability and solubility compared to halogenated analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-18-8-4-15(5-9-18)23-26-24(34-27-23)16-6-11-22(30)28(13-16)14-21(29)25-17-7-10-19(32-2)20(12-17)33-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRHUHWSCUVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylhydrazides with Nitriles
Acylhydrazides, such as 4-methoxybenzohydrazide, undergo [3+2] cycloaddition with nitriles under acidic conditions to form 1,2,4-oxadiazoles. For example, heating 4-methoxybenzohydrazide with trichloroacetonitrile in acetic acid at 80°C for 12 hours yields 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole, which is subsequently hydrolyzed to the carboxylic acid derivative. Alternative methods employ EDCI·HCl-mediated desulfurization of thiosemicarbazides, as demonstrated by Yang et al., achieving regioselective oxadiazole formation in 85–92% yields.
Oxidative Ring-Closure Strategies
Koparir et al. reported the cyclization of acylhydrazides with carbon disulfide in alkaline ethanol, followed by acidification, to produce 5-substituted-1,3,4-oxadiazole-2-thiols. Subsequent oxidation with hydrogen peroxide or iodine yields the corresponding oxadiazoles. This method, while efficient for thiol derivatives, requires additional steps for functional group interconversion to introduce the 4-methoxyphenyl substituent.
Assembly of the 2-Oxo-1,2-Dihydropyridine Core
Condensation of β-Ketoesters with Urea Derivatives
The dihydropyridinone ring is synthesized via cyclocondensation of β-ketoesters with urea or thiourea derivatives. For instance, ethyl acetoacetate reacts with thiourea in ethanol under reflux with potassium carbonate as a base, forming 6-methyl-2-thioxo-1,2-dihydropyridin-4(3H)-one. Subsequent alkylation at the thiol position introduces functional handles for coupling with the oxadiazole fragment.
Coupling of Oxadiazole and Pyridinone Intermediates
Nucleophilic Aromatic Substitution
The oxadiazole-bearing carboxylic acid is activated as an acyl chloride using thionyl chloride, then coupled to the aminopyridinone intermediate via nucleophilic acyl substitution. Reaction in anhydrous dichloromethane with triethylamine as a base affords the coupled product in 65–75% yield.
EDCI·HCl-Mediated Amide Bond Formation
As per CN103664681A, EDCI·HCl and DMAP catalyze the coupling of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-(3,4-dimethoxyphenyl)-2-aminoacetamide. The reaction proceeds at 0°C under nitrogen, followed by room-temperature stirring for 24 hours, yielding the target compound after recrystallization from dichloromethane/ethyl acetate.
Final Acetamide Functionalization
Chloroacetylation of 3,4-Dimethoxyaniline
Chloroacetyl chloride is reacted with 3,4-dimethoxyaniline in acetone with potassium carbonate, forming 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. This intermediate is subsequently displaced by the pyridinone-oxadiazole conjugate in DMF with K2CO3, as described in PMC9963071.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0°C → RT | Prevents epimerization |
| Coupling Agent | EDCI·HCl (1.2 eq) | 85% conversion |
| Solvent | Anhydrous DMF | Enhances solubility |
| Reaction Time | 24 hours | Completes acylation |
Data aggregated from demonstrate that prolonged stirring (≥20 hours) in polar aprotic solvents maximizes yields by facilitating intermediate solubility.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 70:30) reveals ≥98% purity, with retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves a multi-step process that integrates various chemical reactions. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds containing oxadiazole and dihydropyridine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including glioblastoma and ovarian cancer .
Anti-inflammatory Activity
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies indicated strong binding affinity to the enzyme's active site, suggesting its potential for further development as an anti-inflammatory drug .
Pharmacological Insights
The pharmacological profile of this compound includes:
| Activity | Mechanism | Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|---|
| Anti-Cancer | Induces apoptosis via cell cycle arrest | SNB-19, OVCAR-8 | 75.99 - 86.61 |
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Various inflammatory models | Not quantified |
Case Study 1: Anti-Cancer Efficacy
A recent investigation into the anticancer properties of a related compound demonstrated its effectiveness against multiple cancer cell lines. The study used a cytotoxic assay to evaluate the efficacy of the compound on LN229 glioblastoma cells. Results indicated significant apoptosis induction in treated cells compared to controls .
Case Study 2: In Silico Docking Studies
Another study utilized molecular docking simulations to explore the binding interactions between this compound and various biological targets. The findings suggested that structural modifications could enhance its binding affinity and selectivity towards specific targets involved in cancer proliferation .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
The compound’s closest analogs involve variations in aryl substituents and heterocyclic cores. Key comparisons include:
Key Observations :
- Core Heterocycle : Replacing 1,2,4-oxadiazole with thiadiazole () introduces sulfur, altering electronic properties and binding interactions. Thiadiazoles are more electron-deficient, favoring interactions with nucleophilic residues in enzymes.
- Side Chain Modifications : The acetamide group in the target compound is conserved across analogs, but linkage to sulfonamide () or pyrazole () introduces divergent pharmacokinetic profiles.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a detailed overview of its biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure combining elements such as a dihydropyridine core, oxadiazole moiety, and methoxy-substituted phenyl groups. Its molecular formula is , with a molecular weight of approximately 420.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer).
Case Study: Cytotoxicity Assessment
A notable study reported the following IC50 values for the compound against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.8 | Induction of apoptosis via caspase activation |
| HeLa | 12.3 | Inhibition of cell proliferation |
| HCT116 | 18.5 | Cell cycle arrest at G0/G1 phase |
These results indicate that the compound exhibits significant cytotoxic effects on cancer cells through mechanisms such as apoptosis and cell cycle disruption .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection studies. Research indicates that it may protect neuronal cells from oxidative stress-induced damage.
Case Study: Neurotoxicity Evaluation
In a neurotoxicity evaluation using neuronal cell cultures exposed to oxidative stress:
| Treatment | Cell Viability (%) | Mechanism |
|---|---|---|
| Control | 100 | - |
| Compound (10 µM) | 85 | Antioxidant activity |
| Compound (20 µM) | 75 | Modulation of apoptotic pathways |
The compound demonstrated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Prevents cell division by arresting the cell cycle at critical checkpoints.
- Antioxidant Properties : Scavenges free radicals and reduces oxidative stress in neuronal cells.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as oxadiazole and dihydropyridinone precursors. Key steps include:
- Coupling Reactions : Intermediates are coupled using reagents like hydrazine or alkylating agents under controlled conditions (e.g., DMF as a solvent, K₂CO₃ as a base) .
- Oxadiazole Formation : Cyclization of nitrile precursors with hydroxylamine hydrochloride at elevated temperatures (~100°C) .
- Purification : Column chromatography or recrystallization is used to isolate the final product.
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, particularly for the oxadiazole and dihydropyridinone moieties .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% typically required for biological assays) .
Q. What are the hypothesized biological targets based on structural analogs?
Structural motifs suggest potential interactions with:
- Enzymes : Inhibition of kinases or oxidoreductases due to the oxadiazole ring’s electron-deficient nature .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via the methoxyphenyl and acetamide groups .
Advanced Research Questions
Q. How can reaction yields for oxadiazole ring formation be optimized?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
- Catalyst Use : Employ Lewis acids like ZnCl₂ to accelerate cyclization .
- Real-Time Monitoring : Use TLC or in-line HPLC to track reaction progress and terminate at peak yield .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Substituent Variation : Compare analogs with substituents at the 3,4-dimethoxyphenyl or oxadiazole positions (e.g., chloro vs. methoxy groups) to identify critical pharmacophores .
- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time) to isolate structural effects .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or EGFR .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability .
Q. How to address stability issues during storage?
- Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation .
- pH Control : Buffer solutions (pH 6–8) to avoid hydrolysis of the acetamide group .
Q. What strategies improve regioselectivity in substitutions on the dihydropyridinone ring?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks .
- Metal-Mediated Reactions : Use Pd-catalyzed cross-coupling for selective C–H functionalization .
Key Considerations
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic Pathways : Use radiolabeled compound (¹⁴C-acetamide) with LC-MS to identify Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
